molecular formula C10H14O5Ti B7944299 Bis(acetylacetonato)titanium oxide

Bis(acetylacetonato)titanium oxide

Cat. No.: B7944299
M. Wt: 262.08 g/mol
InChI Key: ZMTWFOKZRDNMEJ-SUKNRPLKSA-L
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Description

Bis(acetylacetonato)titanium oxide: is a coordination complex derived from titanium and acetylacetone. This compound is known for its unique properties, including its ability to form stable chelate rings with metals. It is widely used in various fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of bis(acetylacetonato)titanium oxide typically involves the reaction of titanium tetrachloride with acetylacetone. The reaction proceeds as follows:

TiCl4+2HacacTi(acac)2+2HCl\text{TiCl}_4 + 2 \text{Hacac} \rightarrow \text{Ti(acac)}_2 + 2 \text{HCl} TiCl4​+2Hacac→Ti(acac)2​+2HCl

This reaction does not require a base and is carried out under atmospheric conditions. The resulting product is a red-colored, octahedral complex with C2 symmetry .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Bis(acetylacetonato)titanium oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form titanium dioxide.

    Reduction: It can be reduced to titanium metal under specific conditions.

    Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents.

    Reduction: Hydrogen gas or other reducing agents.

    Substitution: Various ligands such as phosphines or amines.

Major Products Formed:

    Oxidation: Titanium dioxide.

    Reduction: Titanium metal.

    Substitution: Complexes with different ligands.

Scientific Research Applications

Bis(acetylacetonato)titanium oxide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis(acetylacetonato)titanium oxide involves its ability to form stable chelate rings with metals. This stability allows it to act as a catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.

Comparison with Similar Compounds

Uniqueness: Bis(acetylacetonato)titanium oxide is unique due to its specific ligand structure, which provides enhanced stability and reactivity compared to other titanium-acetylacetonate complexes. This makes it particularly useful in applications requiring high stability and catalytic activity.

Properties

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;oxotitanium(2+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.O.Ti/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;/q;;;+2/p-2/b2*4-3-;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTWFOKZRDNMEJ-SUKNRPLKSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O=[Ti+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O=[Ti+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5Ti
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301014778
Record name Bis(acetylacetonato)titanium oxide
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Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light orange powder; [Acros Organics MSDS]
Record name Bis(acetylacetonato)titanium oxide
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CAS No.

14024-64-7
Record name Bis(acetylacetonato)titanium oxide
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Record name Titanium, oxobis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-
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Record name Bis(acetylacetonato)titanium oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxobis(pentane-2,4-dionato-O,O')titanium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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